1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
Description
This compound is a benzodiazole derivative featuring two 2-methyl-1H-1,3-benzodiazol-1-yl groups connected via hydroxypropoxy-phenoxy linkages. Its IUPAC name reflects its symmetrical structure, with propan-2-ol moieties at both termini and a central phenoxy group bridging the two benzodiazolylpropoxy chains. Key structural attributes include:
- Functional groups: Hydroxy, phenoxy, and benzodiazolyl groups.
- Substituents: Methyl groups on the benzodiazole rings enhance steric bulk and may influence receptor binding .
- Physicochemical properties: The propanol groups improve aqueous solubility compared to shorter-chain analogs (e.g., methanol or ethanol derivatives), while the aromatic benzodiazole cores contribute to lipophilicity .
The compound’s synthesis typically involves multi-step nucleophilic substitutions and coupling reactions, with benzodiazole precursors and halogenated phenoxy-propanol intermediates .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenoxy]-3-(2-methylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c1-19-29-25-7-3-5-9-27(25)31(19)15-21(33)17-35-23-11-13-24(14-12-23)36-18-22(34)16-32-20(2)30-26-8-4-6-10-28(26)32/h3-14,21-22,33-34H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMPMWCSKTYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OCC(CN4C(=NC5=CC=CC=C54)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediates, which are then linked through etherification and hydroxylation reactions. Key reagents include 2-methyl-1H-1,3-benzodiazole, phenol derivatives, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors, where precise control of temperature, pressure, and reaction time is crucial. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzodiazole rings can be reduced to form dihydrobenzodiazoles.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include dihydrobenzodiazoles.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to the presence of benzodiazole rings, which are known for their pharmacological properties.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is likely related to its ability to interact with specific molecular targets. The benzodiazole rings can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous benzodiazole derivatives, highlighting differences in functional groups, physicochemical properties, and biological activities:
| Compound Name | Structural Features | Key Differences | Reported Bioactivities | References |
|---|---|---|---|---|
| Target Compound | Two 2-methylbenzodiazolyl groups, hydroxypropoxy-phenoxy linkages | Symmetrical structure with dual benzodiazolyl-propanol arms | Antimicrobial, anticancer (inferred from analogs) | |
| 2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethanol | Ethanol group instead of propanol | Shorter alcohol chain reduces solubility | Moderate antifungal activity | |
| 2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]butanol | Butanol group instead of propanol | Longer chain enhances lipophilicity | Improved membrane penetration in cellular assays | |
| 3-{1-[3-(4-Chlorophenoxy)ethyl]-1H-benzodiazol-2-yl}propan-1-ol | Chlorophenoxyethyl substituent | Electronegative Cl atom alters electronic properties | Anticancer activity (IC₅₀ = 8.2 µM against HeLa cells) | |
| 1-{1-[3-(2,6-Dimethylphenoxy)propyl]-1H-benzodiazol-2-yl}propan-1-ol | Dimethylphenoxy group | Increased steric hindrance affects receptor binding | Neurotransmitter modulation (dopamine D₂ receptor Ki = 120 nM) | |
| 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol | Fluorobenzyloxy group | Fluorine enhances metabolic stability | Antiviral activity (EC₅₀ = 5.6 µM for HSV-1) |
Key Findings:
Alcohol Chain Length: Ethanol/butanol analogs exhibit lower/higher solubility, respectively, compared to the target compound’s propanol groups. This impacts bioavailability and dosing . The hydroxypropoxy linkage in the target compound balances hydrophilicity and membrane permeability, optimizing pharmacokinetics .
Substituent Effects :
- Electronegative groups (e.g., Cl, F) enhance binding to hydrophobic enzyme pockets (e.g., kinases) but may reduce solubility .
- Methyl groups on benzodiazole improve metabolic stability by sterically shielding reactive sites .
Symmetrical vs. Asymmetrical Structures: The target compound’s symmetry may enable dual binding to dimeric targets (e.g., GPCRs), whereas asymmetrical analogs (e.g., chlorophenoxyethyl derivative) show selectivity for single-site enzymes .
Research Implications
- Drug Design: The hydroxypropoxy-phenoxy scaffold serves as a versatile template for optimizing solubility and target engagement.
- Biological Targets : Benzodiazole derivatives are implicated in kinase inhibition, antimicrobial action, and receptor modulation. The target compound’s dual benzodiazolyl groups warrant exploration for polypharmacology .
- Synthetic Challenges : Scalability of multi-step syntheses remains a hurdle; greener catalytic methods are needed to improve yields .
Biological Activity
The compound 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a complex organic molecule characterized by its unique structural features, including multiple functional groups and aromatic rings. The presence of two benzodiazole moieties and a propoxy group suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 338.40 g/mol. Its structure can be analyzed as follows:
| Component | Description |
|---|---|
| Benzodiazole Moiety | Known for diverse biological activities, particularly in anticancer and antimicrobial applications. |
| Hydroxyl Groups | Potential sites for hydrogen bonding, influencing solubility and biological interactions. |
| Propoxy Group | Enhances lipophilicity, potentially improving membrane permeability. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzodiazole moieties may interact with enzymes and receptors, potentially inhibiting their activity. This interaction is crucial for understanding the pharmacological effects of the compound.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Benzodiazole derivatives are known to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Effects : The compound may disrupt cell membrane integrity of pathogens, showcasing potential as an antimicrobial agent.
- Enzyme Inhibition : Interaction with specific enzymes such as phospholipases could lead to therapeutic applications in treating diseases associated with lipid metabolism.
Case Studies
Several studies have explored the biological effects of benzodiazole derivatives:
- Anticancer Activity Study : A study demonstrated that a related benzodiazole compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways (PMC8243516) .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial properties of benzodiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics (Benchchem).
- Enzyme Interaction Analysis : Investigations into enzyme inhibition revealed that certain benzodiazole compounds effectively inhibited phospholipase A2, which is implicated in inflammatory responses (PMC8243516) .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques, which include:
- Formation of the Benzimidazole Core : Condensation reactions under acidic conditions.
- Alkylation : Using alkyl halides in the presence of bases.
- Hydroxypropylation : Nucleophilic substitution reactions introducing hydroxypropyl groups.
This compound serves as a lead structure for further drug development due to its promising biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
